1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

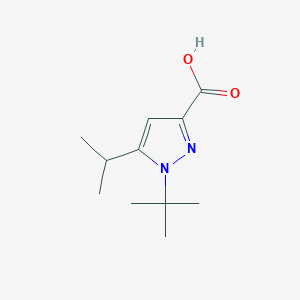

1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₁H₁₈N₂O₂) is a pyrazole derivative characterized by a tert-butyl group at position 1, an isopropyl group at position 5, and a carboxylic acid substituent at position 3 of the pyrazole ring (Fig. 1). The compound’s SMILES notation is CC(C)C1=CC(=NN1C(C)(C)C)C(=O)O, and its InChIKey is ICNOHADSZLWBAY-UHFFFAOYSA-N . Structural analysis via collision cross-section (CCS) predictions indicates a CCS of 149.1 Ų for the [M+H]+ adduct, suggesting moderate steric bulk . No direct literature on its synthesis or applications is available, but analogous pyrazole-carboxylic acids are often synthesized via cyclization reactions or ester hydrolysis .

Properties

IUPAC Name |

1-tert-butyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)9-6-8(10(14)15)12-13(9)11(3,4)5/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOHADSZLWBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1170075-36-1) is a compound that has garnered attention for its potential biological activities. This article explores the structural properties, synthesis, and various biological activities of this compound, including its therapeutic potential and mechanisms of action.

Structural Properties

The molecular formula of this compound is , with a molecular weight of 210.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Structural Information:

- SMILES: CC(C)C1=CC(=NN1C(C)(C)C)C(=O)O

- InChI: InChI=1S/C11H18N2O2/c1-7(2)9-6-8(10(14)15)12-13(9)11(3,4)5/h6-7H,1-5H3,(H,14,15)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with carboxylic acids under controlled conditions. This synthetic route allows for the introduction of various substituents that can modify the biological activity of the resulting compound.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, similar pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116 . The specific mechanisms include:

- Inhibition of Cyclin-dependent Kinases (CDKs): Some pyrazole derivatives demonstrate potent inhibitory effects on CDK2 and CDK9, which are critical for cell cycle regulation .

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| Example A | CDK2 | 0.36 | High |

| Example B | CDK9 | 1.8 | Low |

Enzyme Inhibition

This compound may also act as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. LDH inhibitors have been explored for their potential to reduce lactate production in cancer cells, thereby inhibiting tumor growth .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenases (COX), which play a role in the inflammatory response . This could make this compound a candidate for further investigation in inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is being investigated for its potential pharmacological properties. Pyrazole derivatives are known for various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds with a similar structural framework exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole derivatives | COX inhibition | PubChem |

Agricultural Applications

The compound may also find applications in agriculture as a potential agrochemical. Pyrazole compounds have been explored for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

In agricultural studies, pyrazole derivatives have been tested for their effectiveness against various weeds. The structural modifications in compounds like this compound could enhance selectivity and efficacy against target species while minimizing impact on non-target plants.

| Application | Target Organism | Efficacy |

|---|---|---|

| Herbicide | Various weeds | Promising results in preliminary studies |

Materials Science

The unique properties of this compound make it a candidate for use in materials science, particularly in the development of functional materials.

Case Study: Polymer Additives

Research into polymer science has identified pyrazole derivatives as potential additives that can improve the thermal stability and mechanical properties of polymers. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries.

| Application | Material Type | Benefit |

|---|---|---|

| Polymer additive | High-performance polymers | Enhanced thermal stability |

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

- The tert-butyl group in the target compound and 1-tert-butyl-3-methyl analogue increases hydrophobicity and steric bulk compared to methyl or phenyl substituents. This may hinder receptor binding in biological systems but improve metabolic stability .

- The isopropyl group at position 5 is conserved in multiple analogues, suggesting a role in modulating solubility or spatial orientation .

Biological Activity :

- While the target compound lacks reported bioactivity, analogues like the benzodioxole-containing pyrazole () show anticonvulsant properties, and phenyl-substituted derivatives are explored in life science applications .

- Piperazine-linked pyrazole-carboxylic acids () demonstrate utility in targeting androgen receptors, highlighting the versatility of the pyrazole scaffold in drug design .

Synthetic Routes :

- Ethyl pyrazole-3-carboxylates (e.g., ) are common intermediates, with hydrolysis (e.g., LiOH/THF/MeOH in ) yielding carboxylic acids. The target compound’s synthesis likely follows similar steps .

Preparation Methods

Pyrazole Core Formation via β-Diketones or β-Ketoesters and Hydrazines

A common approach to synthesize substituted pyrazoles involves the cyclocondensation reaction between β-diketones or β-ketoesters and hydrazine derivatives. For example, the reaction of a β-ketoester with hydrazine hydrate under controlled conditions yields 1H-pyrazole derivatives, which can be further functionalized at various positions.

Regioselective Substitution Using Trichloromethyl Enones

Recent advances have demonstrated the use of trichloromethyl enones as starting materials for regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The reaction selectivity depends on the hydrazine type: free hydrazines favor 1,5-regioisomers, while arylhydrazine hydrochlorides favor 1,3-regioisomers. This method allows a one-pot three-component synthesis with moderate to excellent yields (52–97%).

Specific Preparation Routes for 1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Although direct literature on the exact compound is limited, related pyrazole carboxylic acids with tert-butyl and alkyl substitutions provide insight into plausible synthetic routes.

Multi-step Synthesis via β-Ketoester and Hydrazine Derivatives

- Step 1: Preparation of β-ketoester intermediate bearing tert-butyl and isopropyl substituents.

- Step 2: Reaction with hydrazine or substituted hydrazine to form the pyrazole ring.

- Step 3: Hydrolysis or oxidation to convert ester groups to carboxylic acid functionalities.

This approach is analogous to the synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, which involves sodium/ethanol mediated condensation, methanol reflux, and sodium hydroxide hydrolysis steps, yielding the carboxylic acid in good yields.

Catalytic One-Pot Synthesis Using Indium(III) Chloride

A green chemistry approach involves the use of InCl3 as a catalyst in a one-pot four-component reaction under ultrasound irradiation at 40 °C. This method efficiently synthesizes multi-substituted pyrazole carboxylic acid esters with high yields (80–95%) and short reaction times (20 min). The process involves:

- Ethyl acetoacetate

- Hydrazine hydrate

- Methyl benzoylformate

- Malononitrile

The resulting pyrazole carboxylic acid esters can be hydrolyzed to the corresponding acids.

Industrial and Improved Processes

Challenges in Hydrolysis and Isolation

Hydrolysis of pyrazole esters to carboxylic acids often suffers from low yields and difficult product isolation due to solubility issues. For example, hydrolysis of 5-substituted-1H-pyrazole-3-carboxylic esters yields crude products that are difficult to separate, with yields as low as 26% reported in some patents.

Improved Ecofriendly Processes

Recent patents describe improved processes for pyrazole carboxylic acid preparation that avoid organic solvents in hydrolysis, using water as a green solvent to reduce costs and simplify isolation. For example, potassium tert-butoxide is reacted with 3,3-dimethoxybutane-2-one and diethyl oxalate in toluene, followed by hydrazine monohydrochloride addition in aqueous media, yielding pyrazole carboxylic acids with better industrial applicability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketoester + Hydrazine (Multi-step) | Sodium/ethanol, methanol reflux, NaOH hydrolysis | Moderate to High | Well-established, versatile | Multi-step, time-consuming |

| Trichloromethyl Enones + Hydrazines | One-pot, regioselective, NMR/SCXR confirmed | 52–97 | Regioselective, moderate to excellent yields | Requires specific hydrazine types |

| InCl3-Catalyzed One-Pot Reaction | Ethyl acetoacetate, hydrazine hydrate, ultrasound, 40 °C | 80–95 | Green chemistry, short reaction time | Requires ultrasound equipment |

| Improved Industrial Process (Patent CN) | Potassium tert-butoxide, 3,3-dimethoxybutane-2-one, aqueous hydrolysis | Not specified | Ecofriendly, cost-effective | Specific to certain pyrazole derivatives |

Summary of Research Findings

- The preparation of this compound likely follows classical pyrazole synthesis routes involving β-ketoester intermediates and hydrazine cyclization.

- Regioselectivity in pyrazole formation can be controlled by the choice of hydrazine and starting enones, enabling selective synthesis of desired isomers.

- Catalytic one-pot methods using InCl3 under ultrasound irradiation provide efficient, high-yielding, and greener alternatives to traditional multi-step syntheses.

- Industrial-scale preparation benefits from solvent-free or aqueous hydrolysis steps to reduce costs and environmental impact.

- Isolation and purification remain challenging; improved processes focus on simplifying these steps while maintaining yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups at the pyrazole C4 position. For example, ethyl esters of pyrazole derivatives are synthesized via Pd(PPh₃)₄-catalyzed coupling of bromopyrazole precursors with boronic acids in deoxygenated DMF/H₂O under basic conditions (K₃PO₄) . Subsequent hydrolysis of the ester (e.g., using KOH in ethanol under reflux) yields the carboxylic acid .

- Key Considerations : Reaction temperature (80–100°C), solvent purity, and catalyst loading (1–5 mol%) significantly impact yield. Post-reaction purification via column chromatography or recrystallization ensures product integrity.

Q. How are spectroscopic techniques employed to characterize the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions. For instance, the tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C), while the isopropyl group exhibits split signals for CH(CH₃)₂ .

- IR : The carboxylic acid C=O stretch appears at ~1700 cm⁻¹, and pyrazole ring vibrations occur near 1600 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between substituents, critical for validating steric effects .

Q. What protocols ensure stability during storage and handling of this compound?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilization from aqueous solutions enhances long-term stability. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. benzyl substituents) influence biological activity in pyrazole derivatives?

- Methodology :

- SAR Studies : Compare IC₅₀ values against target enzymes (e.g., phosphodiesterases) using fluorometric assays. For example, tert-butyl groups enhance metabolic stability compared to benzyl groups due to reduced CYP450 interactions .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) evaluate steric compatibility with binding pockets. The tert-butyl group in this compound may occupy hydrophobic subpockets, improving affinity .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Methodology :

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), ATP concentration, and incubation time.

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) using statistical tools (Prism) to identify outliers or confounding factors .

Q. How is regioselectivity achieved during pyrazole ring functionalization?

- Methodology :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific pyrazole positions, enabling selective alkylation or acylation .

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as an ethyl ester) during cross-coupling steps .

Q. What crystallographic insights inform the design of co-crystals or salts for improved solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.